Distinct Intestinal Transport Mechanism
Glycyl-leucyl-glycyl-glycine (GLGG) exhibits a distinct intestinal transport mechanism that is not inhibited by Gly-Pro, a competitive inhibitor of di- and tripeptide uptake [1]. In a rat jejunal perfusion study, the absorption of Leu from the tetrapeptide Leu-Gly-Gly-Gly (a close analog of GLGG) was not inhibited by 100 mmol/l Gly-Pro, whereas under identical conditions, net Leu absorption from the dipeptide Leu-Gly and the tripeptide Leu-Gly-Gly was inhibited by 84% and 68%, respectively [1][2]. This indicates that the intact tetrapeptide utilizes a separate absorption pathway, making it a more specific probe for studying tetrapeptide transport mechanisms [1].
| Evidence Dimension | Inhibition of Leu Absorption by Gly-Pro |
|---|---|
| Target Compound Data | No inhibition of Leu absorption from Leu-Gly-Gly-Gly (0%) |
| Comparator Or Baseline | Leu-Gly: 84% inhibition; Leu-Gly-Gly: 68% inhibition |
| Quantified Difference | 100% vs. 84% and 68% inhibition difference |
| Conditions | Rat jejunal perfusion in vivo; 100 mmol/l Gly-Pro; 15 mmol/l test solutions |
Why This Matters
Procurement of GLGG over a tri- or dipeptide ensures that transport studies are not confounded by cross-inhibition, leading to more accurate and reproducible data.
- [1] Chung, Y. C., Silk, D. B. A., & Kim, Y. S. (1979). Intestinal transport of a tetrapeptide, L-leucylglycylglycylglycine, in rat small intestine in vivo. Clinical Science, 57(1), 1-11. View Source
- [2] Chung, Y. C., Silk, D. B. A., & Kim, Y. S. (1979). Intestinal transport of a tetrapeptide, L-leucylglycylglycylglycine, in rat small intestine in vivo. Clinical Science, 57(1), 1-11. p. 11, lines 22-27. View Source
